molecular formula C4H6O4S4 B14136144 Dimethyl tetrasulfane-1,4-dicarboxylate CAS No. 88766-27-2

Dimethyl tetrasulfane-1,4-dicarboxylate

Cat. No.: B14136144
CAS No.: 88766-27-2
M. Wt: 246.4 g/mol
InChI Key: WOTIWAFARQDNQM-UHFFFAOYSA-N
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Description

Dimethyl tetrasulfane-1,4-dicarboxylate is a chemical compound characterized by the presence of tetrasulfane and dicarboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl tetrasulfane-1,4-dicarboxylate typically involves the reaction of dimethyl ester with sulfur-containing reagents under controlled conditions. One common method is the reaction of dimethyl ester with elemental sulfur in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrasulfane linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions: Dimethyl tetrasulfane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols or disulfides.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, forming new ester or amide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Ester or amide derivatives

Scientific Research Applications

Dimethyl tetrasulfane-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of dimethyl tetrasulfane-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The tetrasulfane linkage can undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activity. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that interact with biological targets.

Comparison with Similar Compounds

    Dimethyl disulfane-1,4-dicarboxylate: Similar structure but with fewer sulfur atoms.

    Dimethyl trisulfane-1,4-dicarboxylate: Contains one less sulfur atom than dimethyl tetrasulfane-1,4-dicarboxylate.

    Dimethyl pentasulfane-1,4-dicarboxylate: Contains one more sulfur atom.

Uniqueness: this compound is unique due to its specific tetrasulfane linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high sulfur content and specific redox characteristics.

Properties

CAS No.

88766-27-2

Molecular Formula

C4H6O4S4

Molecular Weight

246.4 g/mol

IUPAC Name

methyl (methoxycarbonyltetrasulfanyl)formate

InChI

InChI=1S/C4H6O4S4/c1-7-3(5)9-11-12-10-4(6)8-2/h1-2H3

InChI Key

WOTIWAFARQDNQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)SSSSC(=O)OC

Origin of Product

United States

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